9H-Purin-6-amine, 9-hydroxy-8-methyl-

Description

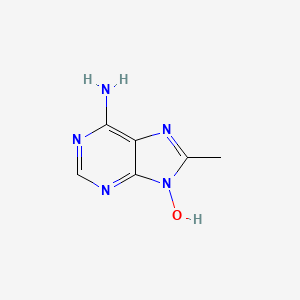

9H-Purin-6-amine, 9-hydroxy-8-methyl- is a purine derivative characterized by a hydroxy group at the 9th position and a methyl group at the 8th position of the purine scaffold. Purines are critical in biological systems, serving as components of nucleotides and nucleic acids. Modifications at the 8th and 9th positions are known to influence molecular interactions, solubility, and pharmacological activity.

Properties

IUPAC Name |

9-hydroxy-8-methylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-3-10-4-5(7)8-2-9-6(4)11(3)12/h2,12H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQRWWYESDFUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=CN=C2N1O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493618 | |

| Record name | 6-Amino-8-methyl-9H-purin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61193-38-2 | |

| Record name | 6-Amino-8-methyl-9H-purin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 9H-Purin-6-amine, 9-hydroxy-8-methyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired compound. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

9H-Purin-6-amine, 9-hydroxy-8-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted purine compounds .

Scientific Research Applications

9H-Purin-6-amine, 9-hydroxy-8-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in studying nucleic acid interactions and enzyme mechanisms. In medicine, it is investigated for its potential therapeutic effects, including its role in modulating cellular processes and signaling pathways. Additionally, this compound has industrial applications, such as in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-hydroxy-8-methyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 9H-purin-6-amine derivatives, focusing on substituent effects, synthesis methods, and inferred biological activities.

2.1. Substituent Effects at Positions 8 and 9

Substituents at the 8th and 9th positions significantly alter electronic, steric, and hydrogen-bonding properties. Key comparisons include:

Table 1: Substituent Analysis

Table 2: Inferred Pharmacological Comparisons

Q & A

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Measures real-time interactions between the compound and immobilized targets (e.g., DNA or enzymes) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) by monitoring heat changes during ligand-target interactions .

- Fluorescence Polarization : Tracks changes in fluorescence anisotropy when the compound binds to labeled DNA or proteins .

- Competitive Inhibition Assays : Determine IC₅₀ values against enzymes like adenylate cyclase (e.g., SQ22536 derivatives inhibit cAMP production) .

How can researchers resolve discrepancies in reported biological activities of structurally similar purine derivatives across different studies?

Data Contradiction Analysis

Discrepancies often arise from variations in:

- Experimental Conditions : pH, temperature, or solvent (e.g., DMSO vs. aqueous buffers) can alter compound stability and activity .

- Target Specificity : Some derivatives (e.g., 9-ethyladenine analogs) show selectivity for specific enzyme isoforms or cell lines .

- Structural Nuances : Subtle differences, such as alkyl chain length (e.g., heptyl vs. butyl groups), impact solubility and membrane permeability .

Resolution Strategies : - Reproduce assays under standardized conditions.

- Use orthogonal techniques (e.g., SPR and ITC) to validate binding data .

- Perform meta-analyses of published SAR trends .

What computational tools are suitable for refining the crystal structure of 9-hydroxy-8-methyl-9H-purin-6-amine, and what challenges may arise?

Q. Advanced Research Focus

- SHELX Suite : SHELXL is widely used for small-molecule refinement. It resolves hydrogen atoms and thermal displacement parameters but struggles with twinned crystals or low-resolution data (<1.0 Å) .

- Olex2 or Phenix : These GUI-based tools integrate with SHELX for visualization and validation .

- Challenges : Disordered solvent molecules, especially in hygroscopic crystals, complicate refinement. High R-factors (>5%) may require re-measuring data or adjusting scaling protocols .

How can metal complexes of 9H-Purin-6-amine derivatives enhance anticancer activity, and what analytical techniques validate their efficacy?

Q. Advanced Research Focus

- Synthesis : Coordinate the purine ligand (via exocyclic -NH or pyrimidine-N) with metals like Ag⁺ or Pt²⁺ under basic conditions .

- Anticancer Assays :

- MTT Assay : Measures cytotoxicity (IC₅₀) in cell lines (e.g., MCF-7 or HCT-116) .

- Apoptosis Markers : Flow cytometry detects caspase activation or DNA fragmentation .

- Characterization :

- Thermogravimetric Analysis (TGA) : Confirms thermal stability of complexes .

- X-ray Absorption Spectroscopy (XAS) : Probes metal-ligand bonding geometry .

Example : A nanosilver complex of 9H-Purin-6-amine showed IC₅₀ values of 90 μM (MCF-7) and 58 μM (HCT-116), outperforming the free ligand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.